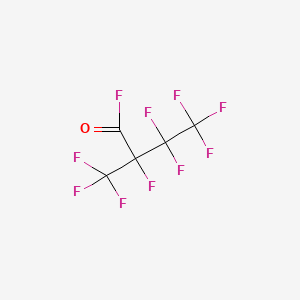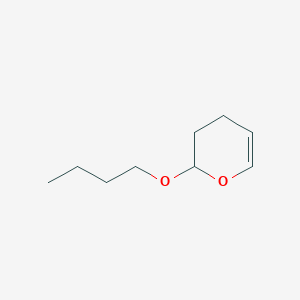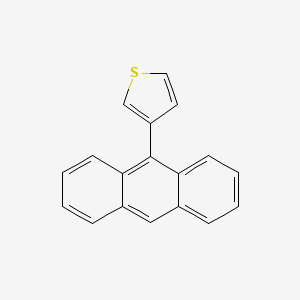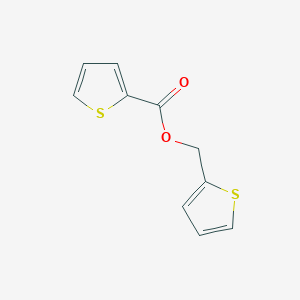![molecular formula C23H26N2O8 B14743527 Diethyl 2,2-bis[2-(2-nitrophenyl)ethyl]propanedioate CAS No. 5345-24-4](/img/structure/B14743527.png)
Diethyl 2,2-bis[2-(2-nitrophenyl)ethyl]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2,2-bis[2-(2-nitrophenyl)ethyl]propanedioate is a complex organic compound known for its unique structure and properties It is characterized by the presence of two nitrophenyl groups attached to an ethyl chain, which is further connected to a propanedioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2-bis[2-(2-nitrophenyl)ethyl]propanedioate typically involves multi-step organic reactions. One common method includes the alkylation of diethyl malonate with 2-(2-nitrophenyl)ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium ethoxide in ethanol, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2,2-bis[2-(2-nitrophenyl)ethyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Diethyl 2,2-bis[2-(2-nitrophenyl)ethyl]propanedioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diethyl 2,2-bis[2-(2-nitrophenyl)ethyl]propanedioate involves its interaction with molecular targets through its functional groups. The nitrophenyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic and electrophilic reactions, depending on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Dimethyl malonate: Another ester of malonic acid, differing in the alkyl groups attached to the ester moiety.
Malonic acid: The parent dicarboxylic acid from which diethyl malonate and its derivatives are synthesized.
Uniqueness
Diethyl 2,2-bis[2-(2-nitrophenyl)ethyl]propanedioate is unique due to the presence of two nitrophenyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Propriétés
Numéro CAS |
5345-24-4 |
|---|---|
Formule moléculaire |
C23H26N2O8 |
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
diethyl 2,2-bis[2-(2-nitrophenyl)ethyl]propanedioate |
InChI |
InChI=1S/C23H26N2O8/c1-3-32-21(26)23(22(27)33-4-2,15-13-17-9-5-7-11-19(17)24(28)29)16-14-18-10-6-8-12-20(18)25(30)31/h5-12H,3-4,13-16H2,1-2H3 |
Clé InChI |
OXTFSMADTQOBPO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCC1=CC=CC=C1[N+](=O)[O-])(CCC2=CC=CC=C2[N+](=O)[O-])C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Oxatricyclo[4.3.0.0~2,8~]nonane](/img/structure/B14743476.png)
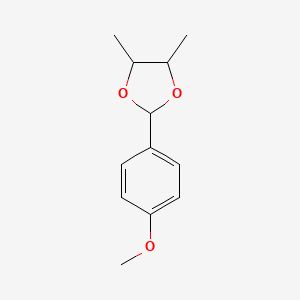
![Ethyl 2-benzamido-3-[2-(hydroxyamino)phenyl]prop-2-enoate](/img/structure/B14743484.png)
![n-[4-(Diphenylmethyl)-2-methylphenyl]acetamide](/img/structure/B14743490.png)


![4-[4-(5-Ethoxy-5-oxopentyl)phenyl]-4-oxobutanoic acid](/img/structure/B14743502.png)
